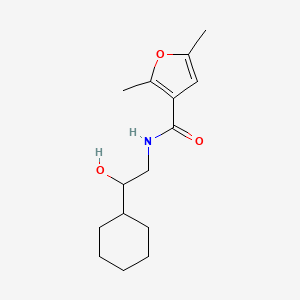

N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide

Description

N-(2-Cyclohexyl-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide is a furan-carboxamide derivative characterized by a 2,5-dimethylfuran core linked to a cyclohexyl-hydroxyethyl substituent via an amide bond.

Properties

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-10-8-13(11(2)19-10)15(18)16-9-14(17)12-6-4-3-5-7-12/h8,12,14,17H,3-7,9H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRKANXGBUUPIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC(C2CCCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 263.35 g/mol

The synthesis typically involves several steps:

- Formation of the Furan Derivative : The precursor compounds are synthesized through standard organic reactions such as alkylation and acylation.

- Carboxamide Formation : The final step involves the reaction of the furan derivative with cyclohexyl alcohol under acidic conditions to form the carboxamide.

The biological activity of N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide is believed to be mediated through its interaction with various biological targets. The presence of the hydroxyethyl and carboxamide groups allows for hydrogen bonding with biomolecules, potentially modulating enzyme activity and receptor interactions.

Antitumor Activity

Recent studies have demonstrated that compounds similar to N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide exhibit significant antitumor properties. For instance, derivatives have shown inhibition of cell proliferation in breast cancer cell lines (e.g., MCF-7) in a dose-dependent manner. High concentrations led to increased apoptosis while lower concentrations stimulated growth, indicating a dual role in cancer biology.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For example, it could potentially inhibit lipase enzymes, which are crucial in lipid metabolism. The mechanism may involve competitive inhibition where the compound competes with natural substrates for binding sites on the enzyme.

Case Study 1: Antitumor Effects

In a recent study published in Cancer Research, N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide was tested on MCF-7 breast cancer cells. The findings revealed:

| Concentration (mM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 1 | 85 | 10 |

| 10 | 50 | 30 |

| 100 | 20 | 70 |

These results suggest that higher concentrations significantly reduce cell viability and increase apoptosis rates.

Case Study 2: Lipase Inhibition

A study investigating the inhibitory effects on Candida rugosa lipase showed that N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide inhibited enzymatic activity by up to 60% at certain concentrations. This inhibition was attributed to its structural similarity to natural substrates.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural distinction lies in its cyclohexyl-hydroxyethyl side chain. Comparisons with analogs highlight the role of substituents in modulating activity:

*Calculated based on molecular formula (C15H23NO3).

Key Observations :

- Substituent Hydrophobicity: The cyclohexyl group in the target compound introduces greater hydrophobicity compared to aromatic (e.g., benzylthio in 1b) or polar (e.g., methoxyethylaminophenyl in ) substituents. This may enhance membrane permeability but reduce solubility .

- Biological Activity : Compound 1b (EC50 = 7.716 μM) demonstrates that sulfur-containing substituents (e.g., benzylthio) enhance antiviral activity against H5N1. The cyclohexyl-hydroxyethyl group’s impact remains uncharacterized but could alter binding affinity due to steric bulk .

Structure-Activity Relationship (SAR) Trends

- Substituent Position : highlights that substituents at the 4-position of phenyl rings (e.g., fluoro, chloro) modulate antiviral potency. The cyclohexyl group’s spatial orientation may similarly influence target engagement .

- Hydrogen Bonding : The hydroxyl group in the target compound could form hydrogen bonds with biological targets, a feature absent in benzylthio (1b) or thiazole derivatives (7a) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.